1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide
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Overview
Description
1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C11H16N4O2. It is characterized by the presence of a furan ring, a piperidine ring, and a carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide typically involves the reaction of furan-2-carbaldehyde with piperidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbohydrazide group may produce piperidine-3-carboxamide .
Scientific Research Applications
1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The furan ring and carbohydrazide group are believed to play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways. Molecular docking studies have shown that the compound can form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Benzofuran Derivatives: These compounds share the furan ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Uniqueness: 1-(Furan-2-ylmethyl)piperidine-3-carbohydrazide is unique due to the combination of the furan ring, piperidine ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
415937-00-7 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 |
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-3-carbohydrazide |
InChI |
InChI=1S/C11H17N3O2/c12-13-11(15)9-3-1-5-14(7-9)8-10-4-2-6-16-10/h2,4,6,9H,1,3,5,7-8,12H2,(H,13,15) |
InChI Key |
XXENYTAIUICKKB-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)NN |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)NN |
Origin of Product |
United States |
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